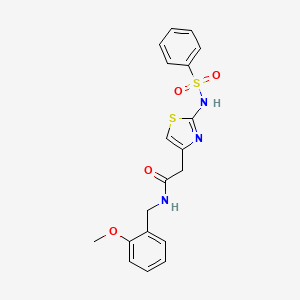

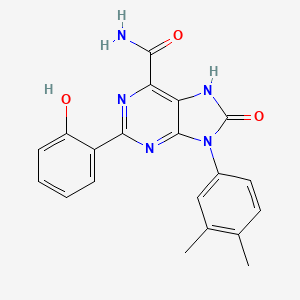

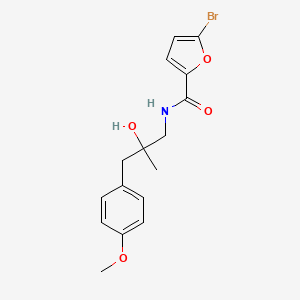

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione, also known as AG-120, is a small molecule inhibitor currently being studied as a potential treatment for acute myeloid leukemia (AML) and other cancers. AG-120 works by inhibiting the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme that is frequently mutated in AML and other cancers.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Synthesis of Indole Derivatives

Studies have explored the synthesis of indole derivatives through flash vacuum pyrolysis, revealing pathways to generate ethynylindoles and carbazolols, showcasing the versatility of indole-based compounds in synthetic chemistry (Benzies, Fresneda, Jones, & Mcnab, 1986).

Anticancer Activity

Research on 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives highlights the synthesis and evaluation of these compounds for anticancer activity, demonstrating the potential of indole-based derivatives in therapeutic applications (Jiang, Xu, & Wu, 2016).

Marine Sponge Alkaloids

Isolation of 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges points to the natural occurrence and potential biological relevance of similar indole-based compounds (McKay, Carroll, Quinn, & Hooper, 2002).

Photophysical and Electrochemical Studies

Photoelectric Conversion

Indole derivatives have been studied for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating their utility in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

Photochromic Transformations

The photochromic properties of 2-indolylfulgides, which include derivatives of 1,2-dimethylindole, have been investigated to understand their potential in developing materials that change color in response to light (Fedorovsky, Ivanov, & Uzhinov, 2000).

Propiedades

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylmorpholin-4-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-9-20(10-12(2)23-11)18(22)17(21)16-13(3)19(4)15-8-6-5-7-14(15)16/h5-8,11-12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMCZDPCAEQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

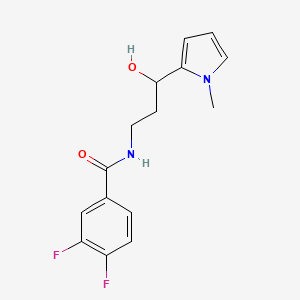

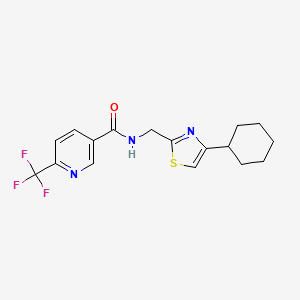

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)

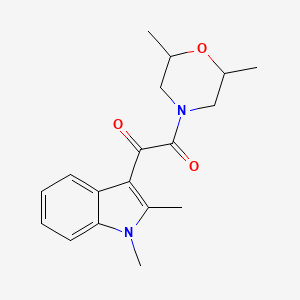

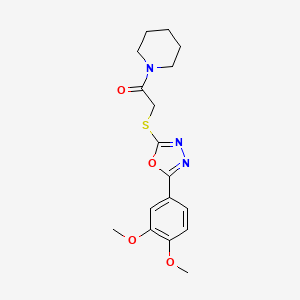

![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

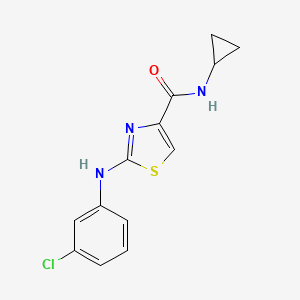

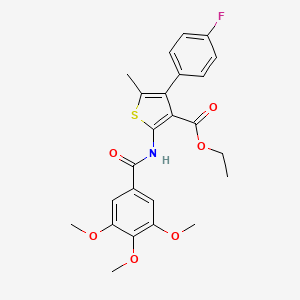

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)